Lin28-let-7 antagonist 1
Description
Propriétés
IUPAC Name |
N-methyl-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O/c1-10-16-17-15-8-7-14(18-20(10)15)12-5-4-6-13(9-12)19(3)11(2)21/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPAQLESUVYGUJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)N(C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371981 | |
| Record name | N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49671283 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
108825-65-6 | |
| Record name | CL-285032 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108825656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CL-285032 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WS1R0N3H0N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de Lin28 1632 implique les étapes suivantes :
Formation du noyau triazolopyridazine : Ceci est réalisé par une réaction de cyclisation impliquant des précurseurs appropriés.
Fixation du cycle phényle : Le cycle phényle est introduit par une réaction de couplage.
N-méthylation : L'étape finale implique la méthylation de l'atome d'azote pour former le groupe N-méthylacétamide.
Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques pour Lin28 1632 ne soient pas largement documentées, l'approche générale impliquerait l'extension du processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction, l'utilisation de réactifs de haute pureté et l'emploi de techniques de purification efficaces pour garantir que le composé répond aux normes industrielles .
Analyse Des Réactions Chimiques
Types de réactions : Lin28 1632 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs tels que le noyau triazolopyridazine et le cycle phényle .
Réactifs et conditions courants :
Réactions de substitution : Ces réactions impliquent généralement des nucléophiles et sont réalisées dans des conditions douces pour éviter la dégradation du composé.
Réactions d'oxydation et de réduction : Bien que moins courantes, ces réactions peuvent être utilisées pour modifier les groupes fonctionnels sur Lin28 1632.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de Lin28 1632, qui peuvent être utilisés pour étudier sa relation structure-activité et optimiser ses propriétés inhibitrices .
4. Applications de la recherche scientifique
Lin28 1632 a une large gamme d'applications dans la recherche scientifique :
Industrie : Lin28 1632 peut être utilisé dans le développement de nouveaux agents thérapeutiques ciblant la voie Lin28/let-7.
5. Mécanisme d'action
Lin28 1632 exerce ses effets en se liant à la protéine de liaison à l'ARN Lin28, empêchant ainsi Lin28 d'interagir avec les précurseurs de microARN let-7. Cette inhibition permet la maturation des microARN let-7, qui à leur tour régulent l'expression de divers gènes impliqués dans la prolifération cellulaire, la différenciation et l'oncogenèse . Les cibles moléculaires de Lin28 1632 incluent les précurseurs de microARN let-7 et la protéine Lin28 elle-même .
Applications De Recherche Scientifique
Pharmacological Studies
N-methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide has been investigated for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.
Case Study: Anticancer Activity
Research has indicated that derivatives of triazole compounds exhibit anticancer properties. A study demonstrated that compounds similar to N-methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide showed cytotoxic effects on various cancer cell lines, suggesting a pathway for developing new cancer therapies .
Neuropharmacology
The compound's structural similarities to known neuroactive substances suggest potential applications in treating neurological disorders. Investigations into its effects on neurotransmitter systems could lead to new treatments for conditions such as depression and anxiety.
Case Study: Neuroprotective Effects
In a recent study, the neuroprotective effects of similar triazole derivatives were assessed in models of neurodegeneration. The findings indicated that these compounds could reduce oxidative stress and inflammation in neuronal cells .
Agricultural Chemistry
The compound may also find applications in agricultural chemistry as a pesticide or herbicide due to its nitrogen-rich structure, which can affect plant metabolism.
Case Study: Pesticidal Activity
Research has shown that triazole derivatives can exhibit fungicidal properties. A study evaluating the efficacy of such compounds against fungal pathogens found promising results, indicating their potential use in crop protection .
Data Table of Research Findings
Mécanisme D'action
Lin28 1632 exerts its effects by binding to the RNA-binding protein Lin28, thereby preventing Lin28 from interacting with let-7 microRNA precursors. This inhibition allows the maturation of let-7 microRNAs, which in turn regulate the expression of various genes involved in cell proliferation, differentiation, and oncogenesis . The molecular targets of Lin28 1632 include the let-7 microRNA precursors and the Lin28 protein itself .
Comparaison Avec Des Composés Similaires
Chemical Identity :
- IUPAC Name : N-methyl-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
- Synonyms: C1632, Lin28 inhibitor I, Lin28-let-7 antagonist 1
- CAS Number : 108825-65-6
- Molecular Formula : C₁₅H₁₅N₅O
- Molecular Weight : 281.32 g/mol
Mechanism of Action :
C1632 is a small-molecule inhibitor of LIN28A and LIN28B proteins, which are RNA-binding proteins that block the maturation of let-7 microRNAs (miRNAs). By disrupting the interaction between LIN28 and pri/pre-let-7, C1632 restores let-7 maturation, leading to downstream tumor suppression, differentiation of cancer stem cells (CSCs), and reduced inflammatory cytokine production .
Comparison with Similar Compounds
Functional Analogs: LIN28/let-7 Pathway Inhibitors
The following compounds target the LIN28/let-7 axis but differ in structure, potency, or specificity:
Key Insights :
Structural Analogs: Triazolo-Pyridazine Derivatives
These compounds share the triazolo-pyridazine core but have divergent applications:
Key Insights :
- Structural modifications (e.g., phenyl vs. methyl substituents) alter target specificity. For example, the noise phobia treatment compound shares C1632’s core but lacks LIN28 inhibitory activity .
- The triazolo-pyridazine scaffold is versatile but requires specific functional groups for LIN28 targeting.
Key Insights :
- C1632’s DMSO solubility facilitates in vitro testing, but formulation challenges may arise in vivo.
- Safety profiles for other LIN28 inhibitors remain understudied.
Activité Biologique
N-methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (commonly referred to as Lin28 1632) is a compound of significant interest due to its biological activities. This article delves into its synthesis, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- IUPAC Name : N-methyl-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
- Molecular Formula : C15H15N5O
- Molecular Weight : 281.31 g/mol
- PubChem CID : 2737312
N-methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide has been identified as a Lin28-let-7 antagonist , which plays a crucial role in regulating gene expression related to cellular growth and differentiation. The Lin28 protein is known to inhibit the let-7 family of microRNAs, which are involved in tumor suppression and developmental processes. By antagonizing Lin28, this compound may restore let-7 activity and thus influence cancer cell proliferation and survival .
1. Anticancer Properties
Research indicates that compounds with similar structures to N-methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide exhibit potent anticancer activities. For instance:
- Inhibition of c-Met Kinase : Compounds containing triazolo-pyridazine scaffolds have shown significant inhibition of c-Met kinase activity, which is implicated in various cancers. This suggests that N-methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide might also possess similar properties .
- Potential in Treating Lung Cancer : The compound's mechanism may provide therapeutic benefits in treating non-small cell lung cancer by modulating pathways that involve c-Met signaling .
2. Neuroprotective Effects
Emerging studies suggest that derivatives of triazolo-pyridazines may have neuroprotective effects. The modulation of neuroinflammatory pathways and enhancement of neurotrophic factors could position N-methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide as a candidate for treating neurodegenerative diseases .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| Anticancer | c-Met kinase inhibition | |
| Neuroprotection | Modulation of neuroinflammation | |
| Gene Regulation | Lin28-let-7 antagonism |
Case Study: Inhibition of c-Met Kinase
A study published in MDPI highlighted a series of compounds similar to N-methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide that demonstrated selective inhibition of c-Met kinases at low micromolar concentrations (IC50 = 0.005 µM). These findings support the potential application of this compound in cancer therapeutics .
Q & A
Q. What is the primary mechanism of action of C1632 in modulating the Lin28/let-7 pathway?
C1632 inhibits the RNA-binding protein Lin28 (both isoforms A and B) by disrupting its interaction with pri/pre-let-7 miRNAs, thereby rescuing let-7 maturation . This is validated via in vitro assays such as:
- Lin28A/pre-let-7a-2 ELISA (IC50 = 8 µM) to quantify binding disruption .
- qRT-PCR and Renilla luciferase let-7 reporter assays to confirm let-7 upregulation (2–3-fold increase in Huh7 and HEK293T cells) .
- Western blotting to assess downstream effects, e.g., reduced LIN28B/MYC/miR-34a axis activity and PD-L1 suppression .
Q. How does C1632 influence cancer stem cell (CSC) differentiation and tumorsphere formation?
C1632 induces differentiation in murine embryonic stem cells (ESCs) and reduces tumorsphere formation in cancer cell lines (e.g., MDA-MB-231) by restoring let-7-mediated suppression of pluripotency factors. Key methodologies include:
Q. What standardized assays are recommended to validate C1632 activity in vitro?
- Dose-response studies : Use 60–240 µM C1632 for 24–48 h to assess let-7 upregulation and cytokine suppression (e.g., IL-6, IL-1β) in A549, Huh7, and THP1 cells .
- Co-immunoprecipitation (Co-IP) : Confirm Lin28/let-7 interaction blockade .
- RNA sequencing : Identify let-7-dependent transcriptional changes .
Advanced Research Questions
Q. How can conflicting data on C1632’s anti-cancer mechanisms be resolved?
Some studies report let-7-independent effects, such as bromodomain inhibition or metabolic reprogramming via MYC/miR-34a . To address contradictions:
Q. What experimental designs are optimal for in vivo validation of C1632’s anti-tumor efficacy?
- Orthotopic xenograft models : Implant LIN28-high cell lines (e.g., MDA-MB-231) into immunodeficient mice; administer C1632 intraperitoneally (10–20 mg/kg, daily) .
- Tumor microenvironment analysis : Use immunohistochemistry (IHC) to quantify T-cell infiltration (CD8+/CD4+) and PD-L1 expression .
- Metabolic profiling : Measure lactate/glucose levels to assess LIN28B-mediated acidosis reversal .
Q. How does C1632’s dual role as a Lin28 inhibitor and bromodomain antagonist impact experimental interpretation?
C1632’s off-target bromodomain activity may confound let-7-specific results. Mitigation strategies include:
Q. What are the limitations of current high-throughput screening (HTS) approaches for C1632-like compounds?
- False positives : FRET-based HTS (e.g., Lin28/pre-let-7 binding assays) may miss RNA-binding competitors .
- Cell-free vs. cellular assays : Prioritize follow-up qRT-PCR in relevant cell lines (e.g., Huh7, A549) .
- Structural ambiguity : Use NMR or X-ray crystallography to resolve C1632’s binding domain on Lin28 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
